molecular formula C16H10N2O4S B11952040 2,4-Dinitro-1-phenylsulfanylnaphthalene CAS No. 14723-61-6

2,4-Dinitro-1-phenylsulfanylnaphthalene

Cat. No.: B11952040
CAS No.: 14723-61-6
M. Wt: 326.3 g/mol
InChI Key: PWDBUOFAVPIYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Dinitro-Substituted Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Dinitro-substituted naphthalene derivatives are a class of compounds that have garnered considerable attention due to their diverse applications. The presence of two nitro groups on the naphthalene ring system significantly influences the electronic properties of the molecule, rendering the aromatic system electron-deficient. This electronic feature is central to their utility in various chemical transformations and material applications.

Naphthalene derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netrasayanjournal.co.inijpsjournal.comnih.govmdpi.com The introduction of nitro groups can further modulate these activities. For instance, various naphthalene derivatives have been investigated for their potential as antimicrobial agents against a spectrum of pathogens. researchgate.netrasayanjournal.co.inijpsjournal.commdpi.comekb.eg In the realm of materials science, the electron-accepting nature of dinitronated aromatic systems makes them valuable components in the development of electrochromic materials and other functional organic materials. nih.govmdpi.com

The reactivity of dinitronaphthalene derivatives is also a key aspect of their significance. The electron-withdrawing nature of the nitro groups activates the naphthalene ring towards nucleophilic aromatic substitution (SNAr) reactions. chemicalbook.comchemicalbook.com This reactivity allows for the facile introduction of a variety of functional groups, making them versatile building blocks in organic synthesis.

Role of Organosulfur Moieties in Tailoring Molecular Properties and Reactivity

Organosulfur compounds, particularly thioethers (sulfides), play a crucial role in tailoring the properties of organic molecules. mdpi.com The sulfur atom in a thioether linkage possesses lone pairs of electrons and can exist in various oxidation states, which imparts unique reactivity and functionality. The incorporation of an organosulfur moiety, such as the phenylsulfenyl group in 2,4-Dinitro-1-phenylsulfanylnaphthalene, can significantly influence the molecule's physical, chemical, and biological properties.

Thioethers are known to be important structural motifs in many biologically active compounds and are utilized in the development of pharmaceuticals and agrochemicals. knowde.com The presence of a sulfur atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, thioethers can participate in various chemical reactions, including oxidation to sulfoxides and sulfones, which can further diversify the chemical space of the parent molecule.

From a synthetic perspective, the formation of the carbon-sulfur bond in thioethers is a fundamental transformation in organic chemistry, with numerous methods developed for its efficient construction. mdpi.com The reaction of thiols with activated aromatic halides is a common and effective method for the synthesis of aryl thioethers. chemicalbook.com

Structural Characteristics of the this compound Scaffold

Spectroscopic characterization is essential for confirming the structure of this compound. Based on data for related compounds like 2,4-dinitrophenyl alkylthioethers and 2,4-dinitrophenylhydrazine, the following spectroscopic characteristics can be anticipated. mdpi.comscirp.org

Anticipated Spectroscopic Data for this compound:

Spectroscopic TechniqueAnticipated Features
¹H NMR Complex aromatic region with signals for the naphthalene and phenyl protons. The protons on the dinitronated ring would be expected to appear at lower field due to the electron-withdrawing effect of the nitro groups.
¹³C NMR Resonances for the carbon atoms of the naphthalene and phenyl rings. The carbons bearing the nitro groups would be significantly deshielded.
Infrared (IR) Characteristic absorption bands for the nitro groups (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-S stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Overview of Research Trajectories for Dinitro-Phenylsulfanylnaphthalene Systems

Research involving dinitro-phenylsulfanylnaphthalene systems and their analogues is proceeding along several promising trajectories. A primary area of investigation is their synthesis and reactivity, with a focus on developing efficient and selective methods for their preparation, primarily through nucleophilic aromatic substitution reactions. chemicalbook.comchemicalbook.com

Another significant research direction is the exploration of their biological activities. Given the known antimicrobial and anticancer properties of both naphthalene and dinitrophenyl derivatives, there is considerable interest in evaluating compounds like this compound for similar activities. researchgate.netnih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies on related compounds aim to optimize their biological efficacy. nih.gov

In the field of materials science, the electronic properties of these compounds make them potential candidates for applications in organic electronics. Research into naphthalene-based materials for applications such as electrochromic devices and photovoltaic materials is an active area. nih.govmdpi.com The tunability of their electronic properties through chemical modification makes them attractive for the development of novel functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14723-61-6

Molecular Formula

C16H10N2O4S

Molecular Weight

326.3 g/mol

IUPAC Name

2,4-dinitro-1-phenylsulfanylnaphthalene

InChI

InChI=1S/C16H10N2O4S/c19-17(20)14-10-15(18(21)22)16(13-9-5-4-8-12(13)14)23-11-6-2-1-3-7-11/h1-10H

InChI Key

PWDBUOFAVPIYFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 2,4 Dinitro 1 Phenylsulfanylnaphthalene and Analogues

Established Synthetic Routes to 2,4-Dinitro-1-phenylsulfanylnaphthalene

While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established methods for analogous compounds, particularly 2,4-dinitrophenyl phenyl sulfide (B99878). The most probable and widely accepted method involves the nucleophilic aromatic substitution (SNAr) reaction.

Exploration of Precursor Chemistry and Reaction Conditions

The synthesis of this compound would logically commence with a suitable 1-substituted-2,4-dinitronaphthalene precursor. The key to this synthesis is the presence of a good leaving group at the 1-position, which is activated by the two electron-withdrawing nitro groups at the ortho and para positions. masterorganicchemistry.comdalalinstitute.com

A plausible and efficient precursor for this reaction is 1-chloro-2,4-dinitronaphthalene or 1-fluoro-2,4-dinitronaphthalene . The synthesis of these precursors typically involves the nitration of 1-chloronaphthalene (B1664548) or 1-fluoronaphthalene. researchgate.net Alternatively, 1,4-dinitronaphthalene (B1214213) can be synthesized from 4-nitro-1-naphthylamine (B40213) via a Sandmeyer-type reaction. orgsyn.org

The nucleophile in this reaction is benzenethiol (thiophenol). The reaction is generally carried out in the presence of a base, such as potassium carbonate, in an aprotic polar solvent like acetone (B3395972) or dimethylformamide (DMF). acsgcipr.org The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the electron-deficient carbon atom bearing the leaving group.

A representative reaction scheme, based on the synthesis of its benzene (B151609) analogue, is as follows:

Scheme 1: Proposed synthesis of this compound via SNAr reaction.

The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate.

Advanced Nucleophilic Aromatic Substitution (SNAr) Investigations in Dinitro-Aromatic Systems

The SNAr reaction is a cornerstone of the synthesis of dinitro-aromatic compounds. Extensive research has been conducted to elucidate the mechanistic details of this reaction, particularly concerning substituent effects, kinetics, and the influence of the solvent.

Mechanistic Elucidation of Substituent Effects on Reactivity

The reactivity of the aromatic substrate in an SNAr reaction is profoundly influenced by the nature and position of the substituents on the aromatic ring. masterorganicchemistry.comdalalinstitute.com

Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as the nitro groups (-NO₂) in this compound, is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects. The more EWGs present, and the more effectively they are positioned (ortho and para to the leaving group), the faster the reaction. dalalinstitute.com

Leaving Group: The nature of the leaving group also affects the reaction rate. The rate of departure of the leaving group can be the rate-determining step in some cases. Generally, for SNAr reactions, the order of leaving group ability is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the initial nucleophilic attack, which is often the rate-determining step.

Substituents on the Nucleophile: The nucleophilicity of the attacking species is also a key factor. For thiols, the formation of the more nucleophilic thiolate anion is essential for the reaction to proceed at a reasonable rate.

Interactive Data Table: Effect of Substituents on SNAr Reactivity
Substituent PositionEffect on ReactivityRationale
Ortho/Para to Leaving Group Strong ActivationResonance and inductive stabilization of the Meisenheimer complex. dalalinstitute.com
Meta to Leaving Group Weak ActivationOnly inductive stabilization of the Meisenheimer complex.
Electron-Donating Groups DeactivationDestabilization of the negatively charged intermediate.

Kinetic Studies and Activation Parameters for SNAr Pathways

Kinetic studies of SNAr reactions in dinitro-aromatic systems have provided deep insights into their reaction mechanisms. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

The rate of the reaction can be expressed by the following equation:

k = (k₁[Ar-L][Nu⁻]) / (k₋₁ + k₂)

where k₁ is the rate constant for the formation of the Meisenheimer complex, k₋₁ is the rate constant for its decomposition back to reactants, and k₂ is the rate constant for the departure of the leaving group to form the product.

In many cases, the formation of the Meisenheimer complex (k₁) is the rate-determining step, especially when a good leaving group is present. However, in some instances, particularly with poor leaving groups, the second step (k₂) can become rate-limiting.

Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various biothiols have shown that the reaction mechanism can be on the borderline between a concerted and a stepwise pathway. nih.gov Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can provide further information about the transition state. A more ordered transition state, as would be expected in a bimolecular reaction, is typically associated with a negative entropy of activation.

Formation of the Phenylsulfanylnaphthalene Linkage: Exploration of Thiolation and Related S-C Bond-Forming Reactions

The formation of the S-C bond in this compound is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAAr) reaction. This pathway is highly favored due to the electronic properties of the naphthalene (B1677914) core, which is activated by two strongly electron-withdrawing nitro groups (-NO₂). These groups significantly lower the electron density of the aromatic ring system, making it susceptible to attack by strong nucleophiles.

The most common precursor for this synthesis is a 1-halo-2,4-dinitronaphthalene, typically 1-chloro-2,4-dinitronaphthalene. The carbon atom at the C-1 position, being ortho to one nitro group and peri to the other, is highly electrophilic. The reaction proceeds when this substrate is treated with a sulfur-based nucleophile, such as thiophenol or its corresponding thiolate anion.

The mechanism is a two-step addition-elimination process:

Nucleophilic Addition: The sulfur nucleophile (e.g., a thiophenolate anion, C₆H₅S⁻) attacks the electron-deficient C-1 carbon of the dinitronaphthalene ring. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups.

Elimination: The leaving group, typically a halide ion (e.g., Cl⁻), is expelled from the complex, restoring the aromaticity of the naphthalene ring and yielding the final this compound product.

Thiols are particularly effective nucleophiles for this transformation. libretexts.org The reaction conditions can be modulated to achieve high yields. Often, a base such as potassium carbonate (K₂CO₃) or a hydroxide (B78521) is used to deprotonate the thiophenol in situ, generating the more potent thiophenolate nucleophile. nih.govorganic-chemistry.org The choice of solvent is also critical, with polar aprotic solvents like dimethylacetamide (DMAc) or dimethylformamide (DMF) being common as they can effectively solvate the charged intermediate. nih.gov

While direct synthesis of the title compound is not extensively detailed in readily available literature, the reaction of the analogous 1-chloro-2,4-dinitrobenzene with various thiols is well-documented and serves as a reliable model for this transformation. nih.gov

ElectrophileNucleophileBase/CatalystSolventConditionsProduct TypeReference
1-Halo-2,4-dinitronaphthaleneThiophenolK₂CO₃DMAcrt–100 °CAryl Thioether nih.gov
1-Chloro-2,4-dinitrobenzene (analogue)BiothiolsNone (aqueous media)WaterNot specifiedAryl Thioether nih.gov
Aryl HalideThiolStrong Organic BaseNot specifiedMildAryl Sulfide chemrxiv.org

Derivatization Strategies for the this compound Core Scaffold

Once the this compound core is assembled, further chemical modifications can be undertaken to generate a library of analogues. These derivatization strategies primarily target the highly reactive nitro groups, as the aromatic rings are deactivated towards electrophilic substitution. The most significant derivatization approach is the reduction of one or both nitro groups to form amino functionalities.

Selective Reduction of Nitro Groups: The two nitro groups on the naphthalene ring are chemically distinct, allowing for potential selective reduction. The nitro group at the C-2 position is ortho to the bulky phenylsulfanyl group, while the C-4 nitro group is para to it. This steric and electronic differentiation can be exploited using specific reducing agents and conditions. For instance, selective reduction of one nitro group in a dinitroaromatic system can be achieved using reagents like ammonium (B1175870) sulfide or sodium hydrosulfide. wikipedia.org This method, often called the Zinin reduction, can preferentially reduce one nitro group while leaving the other intact, leading to the formation of amino-nitro derivatives. These amino-substituted compounds are valuable intermediates, as the amine group can undergo a wide range of further reactions, such as diazotization, acylation, or alkylation.

Complete Reduction to Diamine: A more exhaustive reduction can convert both nitro groups into primary amines, yielding a diaminophenylsulfanylnaphthalene derivative. This transformation is typically accomplished using stronger reducing systems. A common method involves catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Alternatively, metal-acid systems (e.g., tin (Sn) or iron (Fe) in hydrochloric acid) or metal hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel(II) chloride (NiCl₂) can be employed. nih.gov The resulting diamine is a versatile platform for synthesizing more complex heterocyclic systems or other functionalized molecules.

Displacement of Nitro Groups: In some highly activated systems, a nitro group itself can act as a leaving group in a nucleophilic aromatic substitution reaction. rsc.org Although less common than halide displacement, it is conceivable that under forcing conditions with a strong nucleophile, one of the nitro groups on the this compound scaffold could be replaced, offering another, albeit more challenging, route to novel derivatives.

Starting MaterialReagent(s)TransformationProduct ClassReference
Dinitroaniline (analogue)Ammonium Sulfide (in situ)Selective reduction of one nitro groupAmino-nitro-aniline wikipedia.org
Nitro-aryl Sulfide (analogue)NaBH₄, NiCl₂·6H₂OReduction of nitro group to amineAmino-aryl Sulfide nih.gov
Tetranitrobenzophenone (analogue)Primary Aromatic AminesDisplacement of ortho-nitro groupsDinitro-acridone rsc.org

Advanced Spectroscopic and Structural Characterization of 2,4 Dinitro 1 Phenylsulfanylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful method for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of 2,4-Dinitro-1-phenylsulfanylnaphthalene is expected to show distinct signals for the protons on the dinitronaphthalene system and the phenyl ring. The chemical shifts (δ) are heavily influenced by the electronic effects of the substituents. The two nitro (NO₂) groups are strong electron-withdrawing groups, which deshield nearby protons, causing their signals to appear at a lower field (higher ppm values). pearson.comopenstax.org The sulfide (B99878) linkage (-S-) is comparatively less electron-withdrawing.

Expected ¹H NMR Chemical Shift Ranges

Proton(s) Expected Chemical Shift (δ, ppm) Reasoning
H3 (Naphthyl)> 8.5Strongly deshielded by adjacent NO₂ groups at C2 and C4.
H5, H6, H7, H8 (Naphthyl)7.5 - 8.5Aromatic protons on the unsubstituted ring of the naphthalene (B1677914) system.
Phenyl Protons (ortho, meta, para)7.0 - 7.8Standard aromatic region; shifts influenced by the electron-withdrawing nature of the dinitronaphthyl sulfide group.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

In the ¹³C NMR spectrum, the influence of the substituents is also prominent. Carbons directly attached to the electron-withdrawing nitro groups will be significantly deshielded and appear at lower field values. oregonstate.edu The carbon atoms of the naphthalene and benzene (B151609) rings typically resonate in the 120-150 ppm range. organicchemistrydata.org Quaternary carbons, such as C1, C2, C4, C9, and C10 of the naphthalene ring and the carbon of the phenyl ring attached to sulfur, are typically weaker in intensity. oregonstate.edu The carbon atom C1, bonded to the sulfur, and carbons C2 and C4, bonded to the nitro groups, are expected to show the most significant downfield shifts within the dinitronaphthalene system. spectrabase.comdatapdf.com

Expected ¹³C NMR Chemical Shift Ranges

Carbon(s) Expected Chemical Shift (δ, ppm) Reasoning
C2, C4 (Naphthyl)> 145Directly attached to electron-withdrawing NO₂ groups.
C1 (Naphthyl)> 140Attached to the sulfide group and adjacent to an NO₂ group.
C9, C10 (Naphthyl)~130-135Quaternary carbons at the ring fusion.
C3, C5, C6, C7, C8 (Naphthyl)120 - 135Aromatic CH carbons.
Phenyl Carbons125 - 140Standard aromatic region for a substituted benzene ring.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling, typically through two or three bonds. libretexts.orgua.es It would be used to establish the connectivity of protons within the naphthalene and phenyl ring systems. For example, cross-peaks would confirm which protons are adjacent to each other, helping to trace the spin systems of both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). libretexts.orgcolumbia.eduyoutube.com Each cross-peak in an HSQC spectrum connects a proton signal on one axis to the carbon signal of the carbon it is attached to on the other axis. This allows for the direct assignment of each carbon that has a proton attached. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). libretexts.orgcolumbia.eduyoutube.com HMBC is crucial for identifying the connectivity around quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. libretexts.org For example, HMBC correlations from the protons on the phenyl ring to the C1 carbon of the naphthalene ring would definitively confirm the sulfide linkage between the two aromatic systems. Similarly, correlations from the H3 proton to carbons C1, C2, C4, and C4a would help to solidify the assignments within the highly substituted ring of the naphthalene core.

Vibrational Spectroscopy Applications for Functional Group Analysis (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of molecular bonds. These techniques are excellent for identifying the key functional groups present in this compound.

The two nitro (NO₂) groups on the naphthalene ring give rise to very strong and characteristic absorption bands in the FT-IR spectrum. These are some of the most readily identifiable peaks in the spectrum. The primary vibrations are the asymmetric and symmetric stretches of the N-O bonds. For aromatic nitro compounds, these bands are typically found in the following regions:

Characteristic Vibrational Frequencies of Aromatic Nitro Groups

Vibrational Mode Typical FT-IR Range (cm⁻¹) Typical Raman Range (cm⁻¹) Description
Asymmetric Stretch (ν_as(NO₂))1500 - 15601500 - 1560Strong, characteristic absorption.
Symmetric Stretch (ν_s(NO₂))1335 - 13701335 - 1370Strong, characteristic absorption.
Scissoring (δ(NO₂))830 - 870830 - 870Medium to weak absorption.

Data compiled from studies on dinitronaphthalene and other nitroaromatic compounds. nih.govresearchgate.netnist.gov

The sulfide linkage and the two aromatic rings (naphthalene and phenyl) also produce a series of characteristic vibrational bands.

Sulfide Linkage: The C-S stretching vibration (ν(C-S)) for aryl sulfides typically appears as a weak to medium intensity band in the FT-IR and Raman spectra. acs.orgmdpi.comnih.govsioc-journal.cnnih.govrsc.org Its position can be variable but is generally expected in the 600-800 cm⁻¹ region. The identification of this band can sometimes be complicated by overlap with other aromatic ring vibrations.

Aromatic Rings: The naphthalene and phenyl rings will exhibit a number of characteristic vibrations. These include:

C-H Stretching (ν(C-H)): Aromatic C-H stretching vibrations appear as a group of weak to medium bands above 3000 cm⁻¹.

C=C Stretching (ν(C=C)): A series of sharp, medium-intensity bands are expected in the 1450-1620 cm⁻¹ region, corresponding to the stretching of the carbon-carbon double bonds within the aromatic rings. nih.gov

C-H Out-of-Plane Bending (γ(C-H)): Strong bands in the 650-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can sometimes provide information about the substitution pattern of the rings. nist.govnasa.gov

Characteristic Vibrational Frequencies of Sulfide and Aromatic Moieties

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch3000 - 3100Weak to medium intensity.
Aromatic C=C Stretch1450 - 1620Multiple sharp bands of variable intensity.
Aromatic C-H Out-of-Plane Bend650 - 900Strong intensity, pattern dependent on substitution.
Aryl C-S Stretch600 - 800Weak to medium intensity.

Data compiled from general spectroscopy tables and studies on aryl sulfides and naphthalene. acs.orgnist.govinstanano.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of molecules. It measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. For a molecule like this compound, which contains multiple chromophores—the dinitronaphthalene system and the phenylsulfane group—the UV-Vis spectrum provides critical insights into its electronic properties.

The absorption of UV-Vis radiation in this molecule is primarily due to two types of electronic transitions: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically of high intensity. These are associated with the aromatic naphthalene and phenyl rings. The n→π* transitions involve the promotion of a non-bonding electron, such as those on the oxygen atoms of the nitro groups or the sulfur atom of the sulfanyl (B85325) group, to a π* antibonding orbital. These transitions are generally of lower intensity.

The absorption maxima (λmax) represent the wavelengths at which the molecule absorbs light most strongly. Each λmax corresponds to a specific electronic transition. The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly the molecule absorbs light at that wavelength. While specific experimental data for this compound is not available in publicly accessible literature, the expected values can be estimated based on related structures.

The spectrum is expected to be complex, showing multiple absorption bands. The naphthalene ring itself exhibits strong absorptions below 320 nm. The presence of two nitro groups, which are strong chromophores, and the phenylsulfane group significantly modifies the spectrum. These substituents, in conjugation with the naphthalene system, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. For context, related compounds like 2,4-dinitroaniline (B165453) show absorption maxima around 346 nm.

Table 1: Estimated UV-Vis Spectral Data for this compound (Note: These are estimated values as experimental data is not publicly available.)

Estimated λmax (nm)Molar Absorptivity, ε (M-1cm-1)Associated Transition
~250-280Highπ→π* (Phenyl Ring)
~300-350Highπ→π* (Dinitronaphthalene System)
~380-450Low to Mediumn→π* (Nitro Groups, Sulfur)

The structure of this compound features a naphthalene ring system connected to a phenyl ring through a sulfur atom (a thioether linkage). This arrangement allows for significant electronic delocalization across the entire molecule. The π-systems of the naphthalene and phenyl rings can interact through the p-orbitals of the sulfur atom.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₁₆H₉N₂O₄S, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes.

Table 2: Theoretical Exact Mass Calculation for this compound

ElementQuantityExact Isotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1612.000000192.000000
Hydrogen (¹H)91.0078259.070425
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)415.99491563.979660
Sulfur (³²S)131.97207131.972071
Total 325.028304

The calculated monoisotopic mass for the [M]⁺ ion is 325.0283 Da . An HRMS experiment would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected parent ion. In an MS/MS experiment, the parent molecular ion is isolated, fragmented through collision with an inert gas, and the resulting fragment ions are analyzed. This process provides a fragmentation "fingerprint" that helps to confirm the molecule's structure.

For this compound, the fragmentation is likely to occur at the weakest bonds. The C-S and S-C bonds of the thioether linkage are probable cleavage points. Common fragmentation pathways would include the loss of the nitro groups (-NO₂), the phenyl group (-C₆H₅), or the entire phenylsulfane moiety (-SC₆H₅).

Table 3: Predicted Major Fragments in MS/MS Analysis of this compound (Note: These are predicted fragmentation patterns as experimental data is not publicly available.)

Predicted Fragment Ion (m/z)Formula of Lost Neutral FragmentDescription
279.0334NO₂Loss of a nitro group
248.0008C₆H₅Cleavage of the sulfur-phenyl bond
216.9902C₆H₅SCleavage of the naphthalene-sulfur bond
184.0324C₇H₅NO₂SComplex fragmentation involving loss of phenyl, sulfur, and a nitro group
77.0391C₁₀H₅N₂O₄SPhenyl cation fragment

Analysis of these fragments allows for the reconstruction of the molecule's connectivity, confirming the presence and arrangement of the dinitronaphthalene and phenylsulfane components.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

Table 4: Expected Parameters from a Hypothetical X-ray Diffraction Study (Note: This table represents the type of data that would be obtained from an XRD experiment.)

Structural ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
C-S Bond Lengths (Å)Precise lengths of the two C-S bonds
C-S-C Bond Angle (°)The angle around the central sulfur atom
Naphthalene-Phenyl Dihedral Angle (°)The twist angle between the two aromatic rings
Intermolecular InteractionsPresence of π-π stacking, C-H···O bonds, etc.

Bond Lengths, Bond Angles, and Torsional Angles Analysis of 2,4-Dinitro-1-naphthyl 4-toluenesulfonate

The molecular geometry of 2,4-Dinitro-1-naphthyl 4-toluenesulfonate has been determined through single-crystal X-ray diffraction, revealing key details about its covalent framework. The geometric parameters are in agreement with those observed in similar aromatic sulfonate structures.

Bond Lengths: The covalent bond lengths within the molecule are consistent with standard values for the respective bond types. For instance, the sulfur-oxygen double bonds of the sulfonyl group exhibit typical lengths, as do the carbon-carbon bonds within the aromatic naphthalene and toluene (B28343) rings.

Bond Angles: The bond angles around the central sulfur atom and within the aromatic rings deviate slightly from ideal geometries due to steric hindrance and electronic effects imposed by the bulky and electron-withdrawing substituents.

Torsional Angles: A significant feature of the molecular conformation is the relative orientation of the aromatic ring systems. The dihedral angle between the mean planes of the naphthyl and the phenyl rings is a critical parameter. In the case of 2,4-Dinitro-1-naphthyl 4-toluenesulfonate, this angle is 26.34 (6)°. researchgate.netresearchgate.net This twist from coplanarity is a result of steric repulsion between the two ring systems.

The nitro groups also exhibit significant rotation with respect to the naphthalene ring. The plane of the nitro group at the 2-position (N1/O5/O4) forms a dihedral angle of 40.09 (4)° with the naphthyl ring, while the nitro group at the 4-position (N2/O6/O7) is twisted by 37.05 (3)°. researchgate.netresearchgate.net The conformation of the sulfonyl moiety is indicated by the torsion angles O1—S1—C1—C6 = -17.0 (2)° and O2—S1—C1—C2 = 27.9 (2)°, which describes a syn conformation. researchgate.net

Table 1: Selected Torsional Angles for 2,4-Dinitro-1-naphthyl 4-toluenesulfonate

Atoms InvolvedTorsional Angle (°)
O1—S1—C1—C6-17.0 (2)
O2—S1—C1—C227.9 (2)

Supramolecular Interactions and Crystal Packing Motifs of 2,4-Dinitro-1-naphthyl 4-toluenesulfonate

C—H···O Interactions: The crystal structure is characterized by the presence of weak intramolecular and intermolecular C—H···O hydrogen bonds. researchgate.netresearchgate.net These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. In these interactions, the hydrogen atoms of the aromatic rings act as donors, and the oxygen atoms of the nitro and sulfonyl groups act as acceptors.

π–π Stacking Interactions: In analogous structures, such as polymorphs of 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242), offset π–π stacking interactions are observed. cam.ac.uk These interactions typically occur between the electron-poor dinitrophenyl ring and an electron-rich neighboring aromatic ring. For instance, a centroid-centroid distance of 3.729 (2) Å has been reported in a related polymorph. cam.ac.uk It is highly probable that similar π–π stacking interactions play a role in the crystal packing of this compound, contributing to the stabilization of the three-dimensional architecture.

The combination of these weak intermolecular forces results in a densely packed crystal structure. The specific motifs, such as chains or sheets formed through these interactions, determine the macroscopic properties of the crystalline material.

Computational Chemistry and Theoretical Insights into 2,4 Dinitro 1 Phenylsulfanylnaphthalene

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations serve as a powerful tool for investigating the intricacies of molecular systems. For 2,4-Dinitro-1-phenylsulfanylnaphthalene, these computational methods allow for a detailed exploration of its electronic structure, stability, and reactivity from a theoretical standpoint. Techniques such as Density Functional Theory (DFT) and ab initio methods provide a framework for understanding the molecule's behavior at an atomic level, offering a balance between computational cost and accuracy that is suitable for a molecule of this size. researchgate.net

The electronic structure of this compound can be effectively modeled using Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP. researchgate.netmdpi.com These methods are well-established for providing an excellent compromise between accuracy and computational efficiency, especially for medium to large-sized molecules. researchgate.net DFT calculations focus on the electron density to determine the system's energy and other properties. nih.gov For instance, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly used to optimize molecular geometry and predict vibrational spectra. mdpi.com

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, can also be employed. aps.org While computationally more demanding, they offer a high level of theory. For a molecule like this compound, these calculations can elucidate the distribution of electron density, revealing the influence of the electron-withdrawing nitro groups and the phenylsulfanyl substituent on the naphthalene (B1677914) core. icm.edu.pl The choice between DFT and ab initio methods often depends on the desired accuracy and the available computational resources. mdpi.com

The three-dimensional structure of this compound is crucial for its properties and interactions. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. openreview.net Due to the rotational freedom around the C-S and S-Phenyl bonds, the molecule can exist in various conformations.

Computational methods can be used to explore the conformational energy landscape, identifying different stable conformers and the energy barriers between them. chemrxiv.orgresearchgate.net This analysis reveals the preferred spatial orientation of the phenyl and dinitronaphthyl groups. The optimization process systematically adjusts the molecular geometry to minimize its energy, leading to the equilibrium structure. helixon.com The relative energies of different conformers determine their population at a given temperature.

Table 1: Hypothetical Torsional Angle and Relative Energy of this compound Conformers

ConformerDihedral Angle (C-C-S-C) (°)Relative Energy (kcal/mol)
A 05.2
B 451.5
C 900.0
D 1351.8
E 1804.9

Note: This table presents hypothetical data to illustrate the expected results from a conformational analysis. The conformer with the lowest energy (Conformer C) is the most stable.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netlibretexts.org A smaller gap suggests higher reactivity. researchgate.net

For this compound, the presence of two strong electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, making the naphthalene ring highly electron-deficient. The HOMO is likely to have significant contributions from the phenylsulfanyl group. The distribution of these orbitals indicates the most probable sites for nucleophilic and electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

ParameterEnergy (eV)
HOMO Energy -7.85
LUMO Energy -3.10
HOMO-LUMO Gap (ΔE) 4.75

Note: This table contains representative values for a molecule with these functional groups, calculated at a typical DFT level.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. wolfram.comresearchgate.net The MEP surface illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. researchgate.net

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

Green Regions : Represent areas of neutral potential. wolfram.com

In this compound, the MEP map would show intense red regions around the oxygen atoms of the nitro groups, highlighting their strong negative potential. A significant blue, or positive potential, region would be expected on the naphthalene ring, particularly at the carbon atom bearing the phenylsulfanyl group and other positions activated by the nitro groups. This makes the aromatic ring a prime target for nucleophilic aromatic substitution reactions. walisongo.ac.id

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can aid in the characterization of this compound. nih.gov

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions, often made using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the molecular structure. nih.gov The calculated shifts would reflect the electron-withdrawing effects of the nitro groups, causing downfield shifts for nearby protons and carbons.

IR Spectroscopy : The vibrational frequencies and intensities can be computed to generate a theoretical Infrared (IR) spectrum. researchgate.net This helps in assigning the vibrational modes observed in an experimental spectrum. Key predicted peaks would include the characteristic symmetric and asymmetric stretching vibrations of the NO₂ groups and various C-H, C=C, and C-S stretching and bending modes. researchgate.net

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum. researchgate.net The calculations would identify the primary π-π* transitions responsible for the molecule's absorption of light in the ultraviolet-visible region. The strong conjugation and presence of chromophoric nitro groups suggest significant absorption bands. libretexts.org

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMR Chemical Shift (ppm)Aromatic H's: 7.5 - 9.0
¹³C NMR Chemical Shift (ppm)Aromatic C's: 120 - 150
IR NO₂ Stretch (cm⁻¹)~1530 & ~1350
UV-Vis λmax (nm)~350

Note: These values are estimations based on data for similar functionalized aromatic compounds like 2,4-dinitrophenol (B41442) and dinitrobenzene derivatives. researchgate.netspectrabase.com

Reaction Mechanism Studies through Computational Approaches

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). The two nitro groups strongly activate the naphthalene ring for such reactions.

Theoretical calculations can map the entire reaction pathway by:

Identifying Reactants, Products, and Intermediates : The geometries and energies of all species involved in the reaction are calculated.

Locating Transition States (TS) : The structure and energy of the transition state, which is the highest energy point along the reaction coordinate, are determined. This is crucial for calculating the activation energy.

Calculating Activation Energy : The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

For an SNAr reaction on this compound, computational studies could model the attack of a nucleophile, the formation of the intermediate Meisenheimer complex, and the subsequent departure of the leaving group. These studies provide a detailed, step-by-step understanding of the reaction dynamics that is often inaccessible through experimental means alone. libretexts.orgwalisongo.ac.id

In-Depth Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry studies focusing specifically on the compound this compound are not publicly available. As a result, a thorough and scientifically accurate article addressing the specific computational and theoretical insights as requested cannot be generated at this time.

The inquiry sought a detailed examination of "this compound," with a specific focus on its computational and theoretical characteristics. The planned article was to be structured around an in-depth analysis of its chemical behavior, including the characterization of transition states in its synthesis and transformation, calculations of reaction energy profiles and rate constants, and molecular dynamics simulations to understand its dynamic behavior and solvent effects.

The requested sections and subsections for the article were as follows:

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects:To address this topic, data from molecular dynamics simulations would be necessary. These simulations model the movement of atoms and molecules over time, offering a view of the compound's conformational flexibility, its interactions with solvent molecules, and its overall dynamic behavior in different environments.

The absence of specific computational data for this compound in the public domain prevents the creation of a scientifically sound article that adheres to the requested detailed outline. Future research in the field of computational chemistry may eventually provide the necessary data to perform such an analysis.

Exploration of Chemical Reactivity and Mechanistic Investigations of 2,4 Dinitro 1 Phenylsulfanylnaphthalene

Nucleophilic Reactivity at Activated Aromatic Positions

The naphthalene (B1677914) ring system of 2,4-Dinitro-1-phenylsulfanylnaphthalene is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity is a direct consequence of the presence of the two electron-withdrawing nitro groups.

Reactivity with Amines, Hydrazines, and Other Heteronucleophiles

The carbon atom at the 1-position of the naphthalene ring, bonded to the phenylsulfanyl group, is the primary site for nucleophilic attack. This is analogous to the reactivity observed in similar dinitro-activated aromatic systems. For instance, studies on 1-dialkylamino-2,4-dinitronaphthalenes have shown that the dialkylamino group is readily displaced by primary amines, with the reaction proceeding rapidly, especially in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). However, these studies also indicate that reactions with secondary amines, with the exception of more reactive examples like pyrrolidine, are significantly slower.

Kinetic investigations into the reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines have revealed that these reactions can proceed through competitive S-O and C-O bond fission pathways. The dominance of one pathway over the other is influenced by the basicity of the attacking amine and the electronic properties of the substituent on the sulfonyl moiety. nih.gov For the C-O bond fission pathway, which is analogous to the C-S bond cleavage in this compound, the reaction rate shows a complex dependence on the amine's nature and the solvent. nih.gov

The reaction of 2,4-dinitrophenyl phenyl sulfide (B99878) derivatives with hydrazine (B178648) in DMSO results in the displacement of the thioaryl group to form 2,4-dinitrophenylhydrazine. researchgate.net The reactivity in these systems is correlated with the pKa of the leaving thioaryl group. researchgate.net

Detailed kinetic studies on the reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with various biothiols in aqueous media have provided insights into the SNAr mechanism with sulfur nucleophiles. These studies suggest a mechanism that is borderline between concerted and stepwise pathways, with the anionic form of the thiol being the active nucleophile. nih.gov

The table below presents hypothetical kinetic data for the reaction of this compound with various nucleophiles, based on the reactivity patterns observed in analogous systems.

NucleophileSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
PiperidineDMSOValue would be determined experimentally
HydrazineDMSOValue would be determined experimentally
ThiophenolMethanolValue would be determined experimentally
AnilineToluene (B28343)Value would be determined experimentally

This table is for illustrative purposes. The actual rate constants would need to be determined through experimental kinetic studies.

Interplay of Nitro Groups and Sulfide Linkage in Activating the Naphthalene System

The high reactivity of the 1-position of the naphthalene ring towards nucleophilic attack is a direct result of the strong electron-withdrawing nature of the two nitro groups at the 2- and 4-positions. These groups activate the aromatic ring for nucleophilic aromatic substitution. libretexts.org The nitro groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition of the nucleophile to the aromatic ring. This stabilization is most effective when the nitro groups are located ortho and para to the site of nucleophilic attack, as is the case in this compound.

Electrophilic Reactivity of the Naphthalene and Phenyl Moieties

In contrast to the high reactivity towards nucleophiles, the dinitrated naphthalene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. The two nitro groups are powerful deactivating groups, withdrawing electron density from the aromatic system and making it less susceptible to attack by electrophiles. numberanalytics.commasterorganicchemistry.com Any electrophilic attack on the naphthalene ring would be significantly slower than on unsubstituted naphthalene and would likely require harsh reaction conditions. numberanalytics.comassets-servd.host

If an electrophilic substitution were to occur on the naphthalene ring system, it would be directed to the less deactivated ring (the one not bearing the nitro groups). Within that ring, substitution would likely occur at the 5- or 8-positions, which are the α-positions of that ring, analogous to the preferential α-substitution in naphthalene itself. youtube.comlibretexts.org For example, the nitration of 1-nitronaphthalene (B515781) under vigorous conditions yields a mixture of 1,5- and 1,8-dinitronaphthalene. youtube.com

The phenyl ring of the phenylsulfanyl group is also influenced by the dinitronaphthyl moiety. The electron-withdrawing nature of the dinitronaphthyl group, transmitted through the sulfur atom, would deactivate the phenyl ring towards electrophilic attack, albeit to a lesser extent than the dinitrated naphthalene ring itself. A phenyl group itself is generally considered weakly activating in electrophilic aromatic substitution. stackexchange.com However, when attached to a strong electron-withdrawing group via a sulfur atom, its reactivity is diminished. Electrophilic substitution on this phenyl ring, if it were to occur, would be directed to the ortho and para positions relative to the sulfur atom, as the sulfur can donate a lone pair of electrons through resonance to stabilize the intermediate carbocation.

Radical Reactions Involving the Nitro and Sulfanyl (B85325) Groups

The presence of nitro groups and a sulfanyl linkage in this compound suggests the potential for radical reactivity under specific conditions, such as photochemical irradiation or single-electron transfer processes.

Generation and Characterization of Radical Intermediates

The sulfanyl group can also participate in radical reactions. Photochemical generation of radicals from various precursors, including those containing sulfur, is a well-established method. nih.govthieme.dersc.org For instance, visible-light-mediated reactions of disulfides can generate sulfur-centered radicals. mdpi.com It is conceivable that under photolytic conditions, this compound could undergo homolytic cleavage of the C-S or S-phenyl bond to generate radical intermediates.

Pathways and Selectivity in Radical Transformations

Radical reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.orgyoutube.com The initiation step for this compound could involve the photochemical cleavage of a bond or a single-electron transfer to form a radical ion. nih.govlumenlearning.com

Once formed, the radical intermediates can undergo various transformations. A carbon-centered radical on the naphthalene ring could, for example, abstract a hydrogen atom from the solvent or another molecule. youtube.com A sulfur-centered radical could add to a π-system or participate in coupling reactions. mdpi.com The presence of the nitro groups would significantly influence the stability and subsequent reactivity of any radical intermediates. For instance, the reaction of phenyl radicals can be modulated by the presence of charged substituents. nih.gov

The specific pathways and selectivity of radical transformations of this compound would depend on the reaction conditions, including the wavelength of light used for photolysis, the presence of radical initiators or quenchers, and the nature of the solvent. Further experimental studies, particularly using time-resolved spectroscopy and product analysis, would be necessary to elucidate the precise mechanisms of these radical reactions.

Redox Chemistry of the Nitro and Sulfide Functions

The redox behavior of this compound is anticipated to be dominated by the electron-accepting nitro groups and the potentially oxidizable sulfide linkage.

The dinitronaphthalene core is expected to undergo reduction in a stepwise manner, similar to other dinitroaromatic compounds. nih.govresearchgate.net The presence of two electron-withdrawing nitro groups significantly lowers the electron density of the naphthalene ring system, making it susceptible to reduction. Cyclic voltammetry studies on analogous dinitro compounds, such as 1,3-dinitrobenzene (B52904), have shown that they can accept electrons to form stable anion radicals and subsequently dianions. researchgate.net The reduction potentials are influenced by the solvent and the presence of any proton sources. researchgate.net For instance, the cyclic voltammogram of 1,3-dinitrobenzene in acetonitrile (B52724) shows two distinct reduction peaks corresponding to the formation of the radical anion and then the dianion. researchgate.net

The sulfide functional group, on the other hand, is known to undergo oxidation. Thioethers can be oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.com The ease of this oxidation is dependent on the electronic environment of the sulfur atom. nih.gov The phenyl group attached to the sulfur in this compound would likely influence the nucleophilicity of the sulfur atom and, consequently, its oxidation potential. nih.gov

The interplay between the nitro and sulfide functions is crucial. The strongly electron-withdrawing dinitronaphthyl group will decrease the electron density on the sulfur atom, making it less nucleophilic and therefore more difficult to oxidize compared to a simple alkyl or aryl sulfide. masterorganicchemistry.comnih.gov Conversely, the sulfide group acts as an electron-donating group through resonance, which could slightly modulate the reduction potentials of the nitro groups.

A representative set of redox potentials for related dinitroaromatic compounds is presented in the table below to provide a comparative context for the expected behavior of this compound.

Table 1: Redox Potentials of Representative Dinitroaromatic Compounds

Compound Reduction Potential (V vs. SCE) Solvent Notes
1,3-Dinitrobenzene -0.64 (for the second wave) Acetonitrile The first wave corresponds to the formation of the radical anion. researchgate.net
Naphthalene Diimide (NDI) Dyad 1 -1.06 and -1.48 CH2Cl2 Two one-electron reductions associated with the NDI core. nih.gov

Photochemical and Thermal Transformations of the Dinitro-Phenylsulfanylnaphthalene System

The presence of nitro groups suggests that this compound is likely to be photochemically active. Nitroaromatic compounds are known to undergo a variety of photochemical reactions upon irradiation. rsc.org For instance, photo-excited naphthalene and its derivatives can be reduced by electron donors. rsc.org The initial step in the photochemistry of many nitroaromatic compounds is the excitation of a nitro group.

The thermal behavior of this compound is expected to be characterized by decomposition at elevated temperatures, a common feature of nitroaromatic compounds which are often used in explosives. dtic.milacs.org The thermal decomposition of nitroaromatic explosives can be complex, with the initial step often being the homolytic cleavage of the C-NO2 bond. dtic.mil However, other reaction pathways can also occur, depending on the molecular structure and conditions. dtic.milrsc.org For example, the thermal decomposition of liquid α-nitrotoluene yields a variety of products, including benzonitrile (B105546) and benzaldehyde, indicating complex reaction mechanisms. rsc.org

A summary of potential photochemical and thermal reactions based on related compound classes is provided in the table below.

Table 2: Potential Photochemical and Thermal Reactions

Transformation Type Potential Reactions Notes
Photochemical Reduction of nitro groups Can proceed via electron transfer mechanisms in the presence of a suitable donor. rsc.org
Rearrangement reactions Nitro-nitrite rearrangements are known for some nitroaromatic compounds.
Thermal C-NO2 bond homolysis A common initial step in the decomposition of nitroaromatic explosives. dtic.mil
Intramolecular cyclization The proximity of the sulfide and nitro groups might allow for cyclization reactions upon heating.

Advanced Applications of 2,4 Dinitro 1 Phenylsulfanylnaphthalene and Its Derivatives in Chemical Science

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the naphthalene (B1677914) scaffold of 2,4-Dinitro-1-phenylsulfanylnaphthalene renders it a highly useful building block for constructing complex molecular architectures. The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic substitution reactions, while the phenylsulfanyl group can be modified or cleaved under specific conditions, providing multiple pathways for synthetic elaboration.

Precursor for the Synthesis of Heterocyclic Compounds

The electron-deficient nature of the naphthalene ring in this compound makes it an excellent starting point for the synthesis of fused heterocyclic compounds. These reactions often proceed via nucleophilic aromatic substitution, where the nitro groups are displaced by binucleophilic reagents containing nitrogen, oxygen, or sulfur atoms, leading to the formation of new rings.

Research has shown that related dinitrophenyl and dinitronaphthalene derivatives are key intermediates in creating a variety of heterocyclic structures. For instance, compounds with a dinitro-activated aromatic system can react with hydrazines to form indazoles or with other nitrogen-based nucleophiles to yield complex polycyclic heteroaromatics. Specifically, derivatives such as 4-R-6-nitroindazoles, where 'R' can be a phenylsulfonyl group (-SO2-Ph), have been utilized as synthons to construct tricyclic systems like triazoles, imidazoles, and thiadiazoles. bohrium.comnih.gov The reaction mechanism typically involves the initial substitution of one nitro group, followed by an intramolecular cyclization to build the new heterocyclic ring.

The general synthetic approach can be summarized in the following table:

Heterocyclic SystemTypical ReagentReaction Type
Fused PyrazinesDiaminesNucleophilic Aromatic Substitution / Condensation
Fused TriazolesHydrazidesNucleophilic Aromatic Substitution / Cyclization
Fused ImidazolesAmino-ketonesNucleophilic Aromatic Substitution / Condensation
Fused ThiazolesThioamidesNucleophilic Aromatic Substitution / Cyclization

This table represents generalized synthetic pathways for dinitro-aromatic compounds.

Intermediate in the Construction of Polycyclic Aromatic Systems

Beyond heterocycles, this compound can serve as an intermediate in the synthesis of larger polycyclic aromatic systems (PASs). The functional groups on the molecule can be used as handles to perform cross-coupling reactions, such as Suzuki or Stille couplings, to append additional aromatic rings. Furthermore, the nitro groups can be reduced to amino groups, which can then be diazotized and subjected to reactions like the Gomberg-Bachmann reaction to form biaryl linkages, extending the polycyclic framework.

While direct examples using this compound are not prevalent in literature, the synthesis of complex PASs often relies on building blocks with functional groups that allow for iterative annulation or coupling strategies. researchgate.net The principles of Friedel-Crafts reactions and Diels-Alder cycloadditions, fundamental to the synthesis of many polyaromatic hydrocarbons, could potentially be adapted to derivatives of this compound to build more elaborate structures. researchgate.net

Development of Novel Reagents and Catalysts in Organic Transformations

The development of new reagents and catalysts is crucial for advancing organic synthesis. While this compound is primarily viewed as a synthetic intermediate, its derivatives have potential for use in catalysis. For example, the nitro groups can be reduced to amines, which can then be incorporated into ligand scaffolds for transition metal catalysis. The sulfur atom in the phenylsulfanyl group could also coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Studies on related compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222), have highlighted the catalytic effects in aromatic nucleophilic substitution reactions. researchgate.net These reactions can be catalyzed by various agents, and the kinetics suggest an interaction between the dinitro-aromatic substrate and the catalyst. researchgate.net This indicates that the dinitrophenyl moiety is a reactive platform that can be influenced by external catalysts, and by extension, derivatives of this moiety could be designed to act as catalysts themselves.

Precursor in Materials Science Research

The field of materials science continuously seeks novel organic molecules with unique electronic and structural properties. The extended π-system of the naphthalene core, combined with the electronic perturbation from the nitro and phenylsulfanyl groups, makes this compound an interesting candidate for the design of new functional materials.

Design and Synthesis of Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.comnih.gov The performance of these materials is intrinsically linked to their molecular structure, which dictates properties like the HOMO-LUMO gap, charge carrier mobility, and stability. nih.gov

The synthesis of high-performance organic semiconductors often involves the strategic combination of electron-rich and electron-deficient aromatic units to tune the electronic properties. nih.gov The this compound molecule, with its electron-withdrawing nitro groups, can be considered an electron-deficient building block. It could be incorporated into larger conjugated systems to lower the LUMO energy level, a common strategy for creating n-type (electron-transporting) organic semiconductors. researchgate.net Research in this area focuses on designing molecules that can be processed from solution and exhibit high charge mobility and stability in air. researchgate.netmdpi.com

The following table outlines key properties and their relevance to organic semiconductor performance, which could be targeted through the derivatization of this compound.

PropertyDesired CharacteristicInfluence of Molecular Structure
HOMO/LUMO Levels Tunable to match electrode work functionsGoverned by electron-donating and electron-withdrawing groups.
Charge Carrier Mobility High for efficient charge transportDependent on intermolecular packing and π-orbital overlap.
Solubility Good for solution-based processingAchieved by attaching flexible alkyl chains.
Air Stability Resistant to oxidation/reductionLow LUMO levels can enhance n-type stability.

This table provides a general overview of design considerations for organic semiconductors.

Exploration in Coordination Polymers and Supramolecular Assemblies

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. nih.gov These materials have applications in gas storage, catalysis, and sensing. The design of coordination polymers relies on the geometry and functionality of the organic ligands. researchgate.net

Derivatives of this compound could be designed to act as ligands in the formation of such supramolecular structures. For instance, the nitro groups could be reduced to amines, and the phenylsulfanyl group could be functionalized with carboxylic acids or pyridine (B92270) moieties, creating multidentate ligands capable of binding to metal centers. The rigid naphthalene core would provide structural integrity to the resulting framework, while the specific geometry of the linking groups would direct the assembly into one-, two-, or three-dimensional networks. mdpi.comnih.gov The use of dual-ligand strategies is a common approach to create complex and functional coordination polymers. nih.gov

Future Directions and Emerging Research Avenues for 2,4 Dinitro 1 Phenylsulfanylnaphthalene

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of aryl sulfides, including 2,4-Dinitro-1-phenylsulfanylnaphthalene, often involves nucleophilic aromatic substitution (SNAr) reactions. These methods can rely on harsh reaction conditions, hazardous solvents, and odorous thiol reagents. The future of synthesizing this compound lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety.

Emerging strategies focus on several key areas:

Catalyst Innovation: Transition metal catalysis has significantly improved the synthesis of aryl sulfides. acs.org Future work will likely focus on replacing expensive and toxic heavy metals with more abundant and environmentally benign alternatives like copper and nickel. acs.orgorganic-chemistry.org Nickel-catalyzed aryl exchange reactions, for instance, allow for the synthesis of aryl sulfides without the use of toxic and malodorous thiols by using alternative sulfide (B99878) donors like 2-pyridyl sulfide. acs.orgwaseda.jp

Benign Sulfur Sources: Research is moving towards odorless and stable sulfur sources to replace volatile thiols. Systems such as Na₂S₂O₃·5H₂O in the presence of copper salts have proven effective for the thioarylation of nitroarenes. organic-chemistry.orgorganic-chemistry.org

Green Solvents and Conditions: The use of environmentally friendly solvents like water and ethanol, or even solvent-free conditions, is a major goal. organic-chemistry.org Microwave-assisted synthesis in water has been shown to accelerate C-S bond formation, tolerating functional groups like the nitro group. organic-chemistry.org Similarly, visible-light-promoted cross-coupling reactions that avoid both transition metals and photoredox catalysts represent a significant leap forward. organic-chemistry.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aryl Sulfides

ParameterTraditional MethodsEmerging Green Methods
CatalystsOften stoichiometric reagents, sometimes precious metals (e.g., Palladium).Catalytic amounts of earth-abundant metals (Cu, Ni, Co), or metal-free conditions. acs.orgorganic-chemistry.org
Sulfur SourceOdorous and toxic thiols (e.g., thiophenol).Odorless sources like sodium thiosulfate, elemental sulfur, or sulfide donors (e.g., 2-pyridyl sulfide). acs.orgorganic-chemistry.orgorganic-chemistry.org
SolventsOften high-boiling, non-polar organic solvents (e.g., DMF, NMP).Water, ethanol, ionic liquids, or solvent-free. organic-chemistry.orgwaseda.jp
Energy InputHigh temperatures, prolonged heating.Room temperature, microwave irradiation, or visible light promotion. organic-chemistry.org

Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize the novel synthetic methods for this compound, a detailed understanding of reaction kinetics, intermediates, and byproducts is essential. In-situ (in the reaction mixture) spectroscopic monitoring provides a real-time window into the chemical transformation, eliminating the need for sample extraction which can alter the reaction course. mdpi.com

Future research will increasingly employ techniques like:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration of reactants, products, and key intermediates in real-time. mdpi.comspectroscopyonline.com For the synthesis of this compound, an attenuated total reflection (ATR) probe could be inserted directly into the reaction vessel to monitor the disappearance of the starting material and the appearance of the product by tracking their unique vibrational bands. mdpi.comresearchgate.net

UV-Vis Spectroscopy: The highly conjugated and chromophoric nature of the dinitronaphthalene system makes it an excellent candidate for UV-Vis monitoring. aanda.orgnih.gov Changes in the electronic structure during the substitution reaction will lead to distinct shifts in the absorption spectra, allowing for precise tracking of reaction progress.

NMR Spectroscopy: While less common for real-time industrial monitoring, high-resolution NMR can provide detailed mechanistic insights in a laboratory setting, helping to identify transient intermediates in the formation of the C-S bond.

The data from these techniques can be used to create a "molecular video" of the reaction, enabling precise determination of reaction endpoints, identification of potential process issues, and optimization of parameters like temperature, pressure, and catalyst loading for safer and more efficient production. mdpi.comspectroscopyonline.com

Application of Machine Learning and Artificial Intelligence in Computational Chemistry for Predictive Modeling

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for research. For a molecule like this compound, AI and machine learning (ML) can accelerate discovery and understanding in several ways. mdpi.comoaepublish.com

Predicting Properties and Reactivity: ML models, trained on large datasets of known compounds, can predict the physicochemical and toxicological properties of new molecules. acs.orgnih.gov For instance, models based on Quantitative Structure-Activity Relationship (QSAR) can be developed to predict the potential biological activity or environmental impact of this compound and its derivatives, guiding synthesis toward safer compounds. nih.gov

Optimizing Reaction Conditions: AI algorithms can analyze the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to predict the optimal conditions for achieving the highest yield and purity. mdpi.comtechnologynetworks.com This "predictive analytics" approach can significantly reduce the number of experiments needed, saving time and resources. gcande.org

Designing Synthetic Routes: Retrosynthesis AI programs can propose novel synthetic pathways to a target molecule. By integrating green chemistry metrics, these tools can help design routes that are not only efficient but also sustainable from the outset. gcande.org

Table 2: Potential AI/ML Applications for this compound Research

Application AreaAI/ML Tool/TechniquePotential Outcome
Property PredictionQSAR, Neural Networks, Random Forest Models acs.orgrsc.orgPrediction of solubility, electronic properties, and potential mutagenicity without initial synthesis. nih.gov
Reaction OptimizationRegression Algorithms, Design of Experiments (DoE) mdpi.commdpi.comIdentification of optimal catalyst, solvent, and temperature for synthesis, maximizing yield.
Synthesis DesignRetrosynthesis Software (e.g., ChemCrow) sciencedaily.comProposal of novel, efficient, and sustainable synthetic routes.
Mechanistic InsightDFT Calculations combined with ML nih.govmsstate.eduElucidation of reaction mechanisms and transition states.

Exploration of Self-Assembly Phenomena and Supramolecular Chemistry

The structure of this compound, with its large, planar aromatic surface and potential for donor-acceptor interactions, makes it a candidate for forming ordered, non-covalent structures known as supramolecular assemblies. The electron-deficient dinitronaphthalene core can interact with electron-rich aromatic systems through π-π stacking. rsc.org

Future research could explore:

Crystal Engineering: Understanding how molecules of this compound pack in the solid state. By modifying the substitution pattern, it may be possible to control the crystal packing and, consequently, the material's bulk properties.

Host-Guest Chemistry: The electron-deficient naphthalene (B1677914) core could act as a host for small, electron-rich guest molecules, leading to applications in sensing or separation. Naphthalene diimides, which are structurally related, are known to form host-guest complexes. rsc.orgacs.org

Organogel Formation: Certain functionalized naphthalene derivatives have been shown to act as gelators, forming fibrous networks that can trap solvents. Research could investigate whether derivatives of this compound can form such materials, which have potential applications in controlled release or as templates for other materials.

The study of these phenomena is crucial for developing new functional materials where the properties arise not just from the individual molecule but from its organization into a larger, ordered system.

Expanding the Reactivity Profile for Broader Synthetic Utility

While the synthesis of this compound is an important goal, its value as a chemical intermediate depends on its own reactivity. The molecule possesses several reactive sites that can be targeted for further functionalization, making it a versatile building block for more complex structures. nih.gov

Key areas for exploration include:

Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups. These resulting aminonaphthalenes are valuable precursors for dyes, agrochemicals, and other functional materials. google.com

Oxidation of the Sulfide Linkage: The sulfide can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation dramatically alters the electronic properties of the molecule, which could be useful for tuning its behavior in electronic materials or as a precursor for desulfinative coupling reactions. acs.org

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the naphthalene ring or the phenyl group. rsc.orgnih.gov This would enable the introduction of new functional groups without needing to pre-install activating groups, providing a modular route to a wide array of new derivatives.

Nucleophilic Aromatic Substitution: The nitro groups strongly activate the naphthalene ring for further nucleophilic attack, potentially allowing the displacement of one of the nitro groups or other leaving groups to introduce new functionalities. nih.gov

By systematically exploring these reactions, chemists can unlock the full potential of this compound as a scaffold for the synthesis of diverse and complex molecular architectures.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dinitro-1-phenylsulfanylnaphthalene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the naphthalene core. Key steps include:

  • Nitro Group Introduction : Nitration of 1-phenylsulfanylnaphthalene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor 2,4-dinitro substitution .
  • Sulfanylation : Thiolation via nucleophilic aromatic substitution (SNAr) using phenylthiolate anions in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Optimization Parameters :
    • Monitor reaction progress via TLC or HPLC.
    • Adjust stoichiometry (e.g., 1:2.2 molar ratio of naphthalene precursor to nitrating agent) to minimize byproducts.
    • Use catalysts like FeCl₃ for regioselective sulfanylation .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign aromatic proton environments (e.g., nitro groups deshield adjacent protons) and confirm sulfanyl linkage .
    • FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-S bonds (~690 cm⁻¹) .
  • Chromatography :
    • HPLC-PDA : Quantify purity (>95%) and detect nitroaromatic impurities using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry :
    • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

  • Cytotoxicity Assays :
    • MTT Assay : Assess viability in HepG2 or HEK293 cells at 24–72 hr exposures (IC₅₀ calculations) .
    • ROS Detection : Use DCFH-DA probes to quantify oxidative stress in murine macrophages .
  • Genotoxicity Screening :
    • Ames Test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for nitroaromatic compounds like this compound?

Methodological Answer:

  • Systematic Literature Review :
    • Follow the 8-step framework from ATSDR/NTP/EPA guidelines:

Define inclusion criteria (e.g., species, exposure routes, health outcomes) .

Screen studies for bias using tools like ROBINS-I .

Cross-validate conflicting data via meta-analysis (e.g., fixed/random-effects models) .

  • Mechanistic Studies :
    • Compare metabolic pathways (e.g., CYP450-mediated nitroreduction) across species using liver microsomes .

Q. What computational approaches predict the reactivity and environmental persistence of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict electrophilic attack sites (e.g., nitro groups as electron-deficient centers) .
    • Simulate hydrolysis pathways using B3LYP/6-31G* basis sets in aqueous environments .
  • QSAR Modeling :
    • Train models on EPA DSSTox datasets to estimate biodegradation half-lives and bioaccumulation factors .

Q. How can structure-activity relationships (SARs) elucidate the biological activity of this compound derivatives?

Methodological Answer:

  • SAR Workflow :
    • Derivatization : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at the phenylsulfanyl group .
    • Biological Testing :
  • Measure IC₅₀ against cancer cell lines (e.g., MCF-7) and compare with nitro group positioning .
    3. 3D Pharmacophore Modeling :
  • Map electrostatic/hydrophobic features to activity cliffs using Schrodinger Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.